4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate
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Overview
Description
4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate is a complex organic compound with a unique structure that includes cyano, amino, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes the coupling of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile with (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile . The reaction conditions often require specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Rilpivirine: A nonnucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Etravirine: Another nonnucleoside reverse transcriptase inhibitor with a similar structure.
Uniqueness
4-{(1E)-2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C26H22N2O3/c1-17-5-10-21(11-6-17)26(30)31-23-12-8-20(9-13-23)15-22(16-27)25(29)28-24-14-18(2)4-7-19(24)3/h4-15H,1-3H3,(H,28,29)/b22-15+ |
InChI Key |
OKBDIWGBZWIAGS-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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